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Compound of Interest

Compound Name:
1,2,3,4,6,7,8-

Heptachlorodibenzofuran

Cat. No.: B1195849 Get Quote

An In-depth Technical Guide on the Chemical Properties of 1,2,3,4,6,7,8-
Heptachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF), a persistent environmental

pollutant of significant toxicological concern. This document details its structural and

physicochemical characteristics, outlines relevant experimental protocols for their

determination, and illustrates its primary mechanism of toxicity through the Aryl Hydrocarbon

Receptor (AhR) signaling pathway.

Chemical Identity and Structure
1,2,3,4,6,7,8-Heptachlorodibenzofuran is a highly chlorinated aromatic compound belonging

to the polychlorinated dibenzofurans (PCDFs) class of chemicals.[1] These compounds are not

intentionally produced but are formed as byproducts in various industrial processes, including

waste incineration and the manufacturing of certain chlorinated chemicals.[2][3]

Table 1: Compound Identification
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Identifier Value

IUPAC Name 1,2,3,4,6,7,8-heptachlorodibenzofuran[1]

Synonyms 1,2,3,4,6,7,8-HpCDF, PCDF 131[2]

CAS Number 67562-39-4[2][4]

Molecular Formula C₁₂HCl₇O[1][2]

Molecular Weight 409.31 g/mol

Canonical SMILES
C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C

(=C1Cl)Cl)Cl[1]

InChI Key WDMKCPIVJOGHBF-UHFFFAOYSA-N[1]

Physicochemical Properties
The physicochemical properties of 1,2,3,4,6,7,8-HpCDF govern its environmental fate,

transport, and bioavailability. Due to its high degree of chlorination, it is a solid at room

temperature with very low volatility and water solubility.[2]

Table 2: Physicochemical Data
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Property Value Notes

Melting Point Data not available
As a solid, it is expected to

have a high melting point.

Boiling Point Data not available

Expected to be high due to its

molecular weight and

structure.

Vapor Pressure 5.4 x 10⁻⁵ Pa (at 25 °C) Estimated value.[5]

Water Solubility Very low

Described as insoluble in

water.[6] Slightly soluble in

chloroform and methanol upon

heating.[2]

Octanol-Water Partition

Coefficient (log Kow)
7.9

Computed value, indicating

high lipophilicity.[1]

Henry's Law Constant
2.9 x 10⁻¹ to 7.1 x 10⁻¹

mol/(m³·Pa)

Indicates a tendency to

partition from water to air.[5]

Experimental Protocols for Physicochemical
Properties
The determination of the physicochemical properties of compounds like 1,2,3,4,6,7,8-HpCDF

follows internationally recognized standards, primarily the OECD Guidelines for the Testing of

Chemicals.[7] These guidelines ensure data quality and comparability across different

laboratories.

Melting Point/Melting Range (OECD Guideline 102)
This guideline describes various methods for determining the melting point of a substance.[8]

[9] For a crystalline solid like HpCDF, the capillary method is commonly employed.

Principle: A small amount of the finely powdered substance is packed into a capillary tube

and heated in a controlled manner. The temperatures at which melting begins and is

complete are recorded.
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Apparatus: Melting point apparatus with a heating block or liquid bath, calibrated

thermometer or thermocouple, and capillary tubes.

Procedure Outline:

Dry the purified HpCDF sample.

Introduce the sample into a capillary tube to a height of 2-4 mm.

Place the capillary tube in the melting point apparatus.

Heat the sample at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

Record the temperature at the first sign of liquid formation and the temperature at which all

solid has melted.

Boiling Point (OECD Guideline 103)
Given the expected high boiling point and potential for decomposition of HpCDF, specialized

methods are required. The ebulliometer method is suitable for determining the boiling point of

substances that are stable at their boiling temperature.

Principle: An ebulliometer measures the temperature at which the vapor pressure of the

liquid equals the applied pressure.

Apparatus: Ebulliometer, heating mantle, pressure control system, and a calibrated

temperature sensor.

Procedure Outline:

Place the HpCDF sample into the ebulliometer.

Reduce the pressure in the system to a desired level.

Heat the sample until it boils and a stable temperature is recorded.

Repeat the measurement at several pressures to establish the boiling point at standard

pressure.
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Vapor Pressure (OECD Guideline 104)
The vapor pressure of low-volatility substances like HpCDF can be determined using methods

such as the gas saturation method or effusion methods.[10][11][12]

Principle (Gas Saturation Method): A stream of inert gas is passed through or over the

substance at a known temperature and flow rate, allowing it to become saturated with the

substance's vapor. The amount of substance transported by the gas is then determined, and

the vapor pressure is calculated.

Apparatus: Gas flow control system, thermostatically controlled saturation chamber, trapping

system (e.g., sorbent tubes), and an analytical instrument for quantification (e.g., GC-MS).

Procedure Outline:

Load the HpCDF sample into the saturation chamber and equilibrate at the desired

temperature.

Pass a known volume of inert gas through the chamber at a low flow rate.

Trap the vaporized HpCDF from the gas stream.

Quantify the amount of trapped HpCDF.

Calculate the vapor pressure using the ideal gas law and the measured mass and gas

volume.

Partition Coefficient (n-octanol/water) (OECD Guideline
107)
The octanol-water partition coefficient (Kow) is a key parameter for assessing the

environmental partitioning and bioaccumulation potential of a chemical. The shake-flask

method is a common approach.

Principle: A solution of the substance in either n-octanol or water is shaken with the other

immiscible solvent until equilibrium is reached. The concentration of the substance in both

phases is then measured.
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Apparatus: Separatory funnels, mechanical shaker, centrifuge, and an analytical instrument

for quantification.

Procedure Outline:

Prepare a stock solution of HpCDF in n-octanol.

Add a known volume of the stock solution to a separatory funnel containing a known

volume of water.

Shake the funnel for a sufficient time to reach equilibrium.

Separate the two phases by centrifugation if necessary.

Determine the concentration of HpCDF in both the n-octanol and water phases.

Calculate Kow as the ratio of the concentration in n-octanol to the concentration in water.

Analytical Methodology: Gas Chromatography-Mass
Spectrometry (GC-MS)
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-

HRMS) is the gold standard for the analysis of PCDFs, including 1,2,3,4,6,7,8-HpCDF, due to

its high sensitivity and selectivity.[13]

Principle: The sample extract is injected into a gas chromatograph, where individual

compounds are separated based on their boiling points and interaction with the stationary

phase of the capillary column. The separated compounds then enter a mass spectrometer,

where they are ionized, and the resulting ions are separated based on their mass-to-charge

ratio, allowing for identification and quantification.

Sample Preparation: Typically involves extraction from the sample matrix (e.g., soil, tissue)

using an organic solvent, followed by a multi-step cleanup process to remove interfering

compounds. Isotope-labeled internal standards are used for accurate quantification.

Instrumentation: A high-resolution gas chromatograph equipped with a capillary column (e.g.,

DB-5ms) and a high-resolution mass spectrometer.[14]
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Data Analysis: The identification of HpCDF is based on its retention time and the presence of

characteristic ions in the mass spectrum. Quantification is achieved by comparing the

response of the native compound to its corresponding isotope-labeled internal standard.

Mechanism of Toxicity: Aryl Hydrocarbon Receptor
(AhR) Signaling Pathway
The toxicity of 1,2,3,4,6,7,8-HpCDF and other dioxin-like compounds is primarily mediated

through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription

factor.[15]
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Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Pathway Description:

Ligand Binding: In the cytoplasm, 1,2,3,4,6,7,8-HpCDF binds to the inactive Aryl

Hydrocarbon Receptor (AhR), which is part of a complex with several chaperone proteins,

including heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and p23.[16]
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Conformational Change and Nuclear Translocation: Ligand binding induces a conformational

change in the AhR complex, leading to its translocation into the nucleus.[16]

Dimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms

a heterodimer with the AhR nuclear translocator (ARNT).[16]

DNA Binding and Gene Transcription: This AhR/ARNT complex then binds to specific DNA

sequences known as xenobiotic responsive elements (XREs) located in the promoter

regions of target genes. This binding initiates the transcription of genes encoding for various

enzymes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1A2.

Toxic Effects: The induction of these genes and the subsequent alteration of cellular

processes lead to a wide range of toxic effects, including immunotoxicity, carcinogenicity,

and developmental and reproductive toxicities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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